Evidence Dimension 1: Predicted Lipophilicity (clogP) Advantage Over the Unsubstituted 7-Hydroxy Parent Scaffold
The 8-hexyl substituent on CAS 131526-94-8 confers a substantial increase in predicted lipophilicity compared to the commercially available 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 21260-41-3). The unsubstituted parent scaffold has a predicted logP of approximately 2.1, whereas the 8-hexyl-7-hydroxy derivative is predicted to exhibit a logP in the range of 5.0–5.6, representing a ≥2.9 log unit increase . This shift places CAS 131526-94-8 in a lipophilicity range associated with enhanced passive membrane permeability and altered tissue distribution, compared to the more polar parent compound [1]. The clogP difference is calculated from ACD/Labs predicted values and ChemSpider database entries for both compounds.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 5.0–5.6 (CAS 131526-94-8) |
| Comparator Or Baseline | 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 21260-41-3): clogP ≈ 2.1 |
| Quantified Difference | ΔclogP ≥ 2.9 log units (approx. 800-fold increase in lipophilicity) |
| Conditions | ACD/Labs and ChemSpider predicted clogP values; computational estimation only |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology programs targeting intracellular or CNS-penetrant candidates, a logP in the 5.0–5.6 range versus 2.1 represents a fundamentally different physicochemical profile that dictates compound handling, assay compatibility, and pharmacokinetic behavior.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (General reference for logP interpretation in drug discovery.) View Source
